2-(5-Chlorothiophen-2-yl)-5-((3,5-dimethoxybenzyl)thio)-1,3,4-oxadiazole
Description
2-(5-Chlorothiophen-2-yl)-5-((3,5-dimethoxybenzyl)thio)-1,3,4-oxadiazole is a 1,3,4-oxadiazole derivative featuring a 5-chlorothiophene substituent at the 2-position and a 3,5-dimethoxybenzylthio group at the 5-position. The 1,3,4-oxadiazole scaffold is well-known for its diverse pharmacological and agrochemical applications, including antifungal, herbicidal, and anti-inflammatory activities .
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S2/c1-19-10-5-9(6-11(7-10)20-2)8-22-15-18-17-14(21-15)12-3-4-13(16)23-12/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFFRCFXHLRHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NN=C(O2)C3=CC=C(S3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophen-2-yl)-5-((3,5-dimethoxybenzyl)thio)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through coupling reactions, such as Suzuki or Stille coupling.
Attachment of the Benzylthio Group: This step often involves nucleophilic substitution reactions where a benzylthiol is reacted with a suitable leaving group on the oxadiazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group.
Reduction: Reduction reactions could target the oxadiazole ring or the thiophene ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group could yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-Chlorothiophen-2-yl)-5-((3,5-dimethoxybenzyl)thio)-1,3,4-oxadiazole can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, such compounds may be investigated for their potential as therapeutic agents due to their ability to interact with various biological targets.
Industry
Industrially, these compounds could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophen-2-yl)-5-((3,5-dimethoxybenzyl)thio)-1,3,4-oxadiazole would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Antifungal and Herbicidal Activity
- Fungicidal Activity : Analogs with trifluoromethylpyrazole groups (e.g., compound 5g in ) showed >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL . The target compound’s chlorothiophene group may enhance fungicidal potency due to increased electrophilicity.
- Herbicidal Activity : Compounds with halogenated benzylthio groups (e.g., 5e and 5g) exhibited herbicidal effects, including bleaching, likely via inhibition of succinate dehydrogenase (SDH) . The dimethoxybenzylthio group in the target compound may alter binding kinetics compared to halogenated analogs.
Anti-Inflammatory Activity
- Oxadiazoles with ketone-linked aryl groups (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole) showed 61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) . The target compound’s dimethoxybenzylthio group may similarly modulate COX-2 or NF-κB pathways.
Physicochemical Properties
- Melting Points : Analogs with rigid substituents (e.g., bromobenzyl) exhibit higher melting points (113–114°C) compared to flexible groups like allylthio (77–78°C) . The target compound’s dimethoxybenzylthio group may result in intermediate melting points due to moderate steric hindrance.
- Solubility : Methoxy groups generally improve solubility in polar solvents, which could enhance bioavailability compared to halogenated analogs .
Molecular Docking and Mechanistic Insights
- Analogs such as 5g (4-bromobenzylthio derivative) bind to SDH (PDB: 2FBW) via interactions with the carbonyl group and hydrophobic pockets . The target compound’s chlorothiophene and dimethoxybenzyl groups may form π-π stacking or hydrogen bonds with similar targets, though specific docking data are unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
